2-Phenyl-1,3-dithiane 1,3-dioxide

Thermal stability Crystallinity Material handling

2-Phenyl-1,3-dithiane 1,3-dioxide (CAS 95530-97-5, C₁₀H₁₂O₂S₂, MW 228.33) is a crystalline disulfoxide derivative of the classic 1,3-dithiane scaffold. The compound features a phenyl group at the 2-position and both sulfur atoms oxidized to sulfoxide (S=O) moieties, existing predominantly as the thermodynamically favored trans stereoisomer.

Molecular Formula C10H12O2S2
Molecular Weight 228.3 g/mol
CAS No. 95530-97-5
Cat. No. B11950400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-dithiane 1,3-dioxide
CAS95530-97-5
Molecular FormulaC10H12O2S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1CS(=O)C(S(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C10H12O2S2/c11-13-7-4-8-14(12)10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyAJALSSLXGSQSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-dithiane 1,3-dioxide (CAS 95530-97-5) – A Stable Disulfoxide Building Block for Controlled Oxidation Chemistry


2-Phenyl-1,3-dithiane 1,3-dioxide (CAS 95530-97-5, C₁₀H₁₂O₂S₂, MW 228.33) is a crystalline disulfoxide derivative of the classic 1,3-dithiane scaffold . The compound features a phenyl group at the 2-position and both sulfur atoms oxidized to sulfoxide (S=O) moieties, existing predominantly as the thermodynamically favored trans stereoisomer [1]. It is synthesized via controlled oxidation of 2-phenyl-1,3-dithiane using oxidants such as mCPBA or hydrogen peroxide , and is supplied as a high-melting solid (200 °C, methanol/ether) with ≥95% purity for research and development use .

Why Generic 1,3-Dithiane Substitutes Cannot Replace 2-Phenyl-1,3-dithiane 1,3-dioxide in Regio- and Stereocontrolled Transformations


The 2-phenyl-1,3-dithiane 1,3-dioxide scaffold is not functionally interchangeable with unoxidized dithianes, monoxides, or non-arylated analogs. The presence of both sulfoxide oxygens profoundly alters the molecule's stereoelectronic landscape, locking it into a single chair conformer where the phenyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions [1]. This conformational locking directly dictates the stereochemical outcome of lithiation and subsequent electrophilic additions, enabling predictable regio- and stereocontrol unattainable with conformationally mobile 1,3-dithiane or its monooxide . Furthermore, the disulfoxide motif introduces strong hydrogen-bond acceptor sites that govern crystallization and metal coordination behavior, making the compound a distinct ligand entity compared to its sulfide and sulfone relatives [2]. Substituting a generic analog risks losing this precise stereochemical bias and the associated crystallinity and coordination chemistry advantages.

Quantitative Differentiation of 2-Phenyl-1,3-dithiane 1,3-dioxide: Head-to-Head Evidence Against Key Analogs


Solid-State Thermal Stability: A 200 °C Melting Point Distinguishes 2-Phenyl-1,3-dithiane 1,3-dioxide from Lower-Melting Non-Oxidized and Monooxide Analogs

The target compound exhibits a melting point of 200 °C (methanol/ethyl ether) , reflecting strong intermolecular interactions enabled by the trans-disulfoxide geometry. This thermal benchmark is dramatically higher than its direct analog 2-phenyl-1,3-dithiane, which melts at 72–74 °C , and significantly exceeds typical 1,3-dithiane 1-oxides (often oils or low-melting solids) . The 127 °C elevation relative to the parent sulfide translates to a crystalline solid with superior bench stability, ease of purification, and straightforward storage/handling for laboratory-scale operations.

Thermal stability Crystallinity Material handling

Conformational Locking: Quantitative Energy Barrier Prevents Equilibration with Unstable Conformers

Computational studies on 2-phenyl-1,3-dithiane derivatives reveal that the parent compound (R = H) possesses an energy difference of 3.62 kcal/mol between its stable chair conformer and the unstable form where the phenyl ring is forced into a near-orthogonal orientation (θ ≈ 90°) [1]. This barrier is substantial, preventing facile ring-flipping at ambient temperature and effectively locking the dithiane ring in a single reactive conformation. By comparison, the unsubstituted 1,3-dithiane 1,3-dioxide is known to equilibrate between cis and trans isomers under mild conditions (N₂O₄), with the trans isomer being thermodynamically more stable [2]. The presence of the 2-phenyl group thus provides a unique stereochemical anchor, pre-organizing the substrate for stereoselective transformations.

Conformational analysis Stereoselective synthesis Computational chemistry

Stereoselective Synthesis Access: High Diastereocontrol Achievable via Trans-1,3-Dioxide Formation

The catalytic asymmetric oxidation of 2-substituted 1,3-dithianes using a chiral aluminum(salalen) complex delivers trans-monoxides with outstanding stereocontrol (19:1 to >20:1 dr, 98–99% ee) [1]. Subsequent oxidation of these monoxides cleanly affords trans-1,3-dioxides as the predominant products . For the parent 2-phenyl-1,3-dithiane 1,3-dioxide, the trans stereochemistry is confirmed by X-ray crystallography [2]. In contrast, oxidation of unsubstituted 1,3-dithiane produces mixtures of cis- and trans-dioxides, with the trans isomer being thermodynamically favored [3]. The 2-phenyl substituent biases the oxidation pathway toward a single, crystalline trans-diastereomer, eliminating the need for laborious diastereomer separation.

Asymmetric oxidation Stereoselective synthesis Chiral sulfoxides

Metal Coordination Behavior: Monodentate vs. Bridging Ligand Mode Dictated by trans-Disulfoxide Geometry

Single-crystal X-ray analysis of the adduct Ph₂SnCl₂·(2-phenyl-1,3-dithiane trans-1-trans-3-dioxide) reveals that the disulfoxide ligand binds in a monodentate fashion through only one sulfoxide oxygen to the tin(IV) center [1]. The second oxygen atom remains uncoordinated and instead participates in intermolecular N–H⋯O hydrogen bonding. This behavior contrasts sharply with related bis-sulfoxide ligands such as meso-1,2-bis(phenylsulfinyl)ethane, which can adopt bridging coordination modes under similar conditions. The rigid trans-geometry of the dithiane dioxide precludes chelation, offering predictable ligand topology for crystal engineering and catalyst design.

Coordination chemistry Organometallic complexes Crystal engineering

Oxidative Stability and Ease of Handling: Crystalline Solid vs. Air/Moisture-Sensitive Oily Analogs

2-Phenyl-1,3-dithiane 1,3-dioxide is supplied as a crystalline solid with a minimum purity of 95% and recommended long-term storage in a cool, dry environment . This contrasts with many 1,3-dithiane 1-oxides, which are frequently isolated as oils or low-melting solids that can degrade upon exposure to air and moisture . The fully oxidized disulfoxide is significantly less prone to air oxidation (over-oxidation is not a concern) and does not exhibit the unpleasant odor characteristic of lower-oxidation-state organosulfur compounds . For procurement, this translates to a shelf-stable material that can be weighed accurately in air without special precautions.

Storage stability Material integrity Laboratory safety

High-Value Application Scenarios for 2-Phenyl-1,3-dithiane 1,3-dioxide Based on Differentiated Evidence


Stereocontrolled Synthesis of Chiral α-Heteroatom-Substituted Organolithiums

The conformationally locked trans-1,3-dioxide scaffold, with an energy barrier of 3.62 kcal/mol between stable and unstable conformers [1], provides a rigid template for directed lithiation. Deprotonation at the 2-position generates a configurationally stable α-sulfinyl carbanion, which reacts with electrophiles with predictable stereochemistry. This application is directly supported by the conformational analysis data and is superior to attempts using flexible 1,3-dithiane derivatives that undergo rapid ring inversion.

Crystal Engineering of Monodentate Organotin(IV) Complexes

The trans-disulfoxide ligand binds to Ph₂SnCl₂ in a strict monodentate fashion, as proven by single-crystal X-ray diffraction [2]. The uncoordinated sulfoxide oxygen serves as a hydrogen-bond acceptor, enabling predictable supramolecular architectures. This well-defined coordination behavior makes the compound a reliable building block for the rational design of organometallic frameworks and catalytic assemblies.

High-Purity Building Block for Asymmetric Oxidation Methodology Development

The compound's high melting point (200 °C) and crystalline nature facilitate straightforward purification to ≥95% purity . This material quality is essential for developing and validating asymmetric oxidation methods where trace impurities from over-oxidation or diastereomeric contaminants could confound stereochemical analysis. Researchers investigating chiral aluminum(salalen) or biocatalytic oxidations rely on pure trans-dioxide standards for method calibration [3].

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